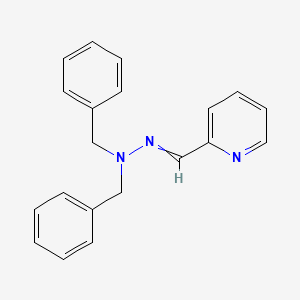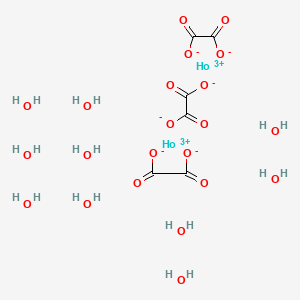
Holmium(3+);oxalate;decahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium(3+);oxalate;decahydrate, also known as Holmium(III) oxalate decahydrate, is a chemical compound with the formula Ho₂(C₂O₄)₃·10H₂O. It is the oxalate salt of holmium, a rare earth element. This compound exists in both anhydrous and hydrated forms, with the decahydrate form being one of the most common. Holmium(III) oxalate decahydrate appears as white powder or crystals and is highly insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Holmium(III) oxalate decahydrate can be synthesized through the reaction of holmium nitrate with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ 2Ho(NO₃)₃ + 3H₂C₂O₄ + 10H₂O \rightarrow Ho₂(C₂O₄)₃·10H₂O + 6HNO₃ ]
The resulting product is then filtered, washed, and dried to obtain the decahydrate form .
Industrial Production Methods
Industrial production of Holmium(III) oxalate decahydrate involves similar synthetic routes but on a larger scale. The process includes the controlled addition of oxalic acid to a holmium nitrate solution, followed by crystallization, filtration, and drying. The purity of the final product can be enhanced through recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Holmium(III) oxalate decahydrate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, it decomposes to form holmium(III) oxide.
Acid-Base Reactions: It reacts with hydrochloric acid to form holmium(III) chloride and oxalic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating the compound in a controlled environment.
Acid-Base Reactions: Using hydrochloric acid under ambient conditions.
Major Products Formed
Thermal Decomposition: Holmium(III) oxide.
Acid-Base Reactions: Holmium(III) chloride and oxalic acid.
Applications De Recherche Scientifique
Holmium(III) oxalate decahydrate has several scientific research applications:
Magnetocaloric Materials: It is used in the development of magnetocaloric materials for cryogenic magnetic refrigeration due to its high magnetic moment.
Optical Materials: The compound’s high purity makes it suitable for use in optical materials and scientific standards.
Catalysis: It is explored as a catalyst in various chemical reactions due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of Holmium(III) oxalate decahydrate is primarily related to its magnetic properties. Holmium has the highest magnetic moment of any naturally occurring element, which makes it effective in applications requiring strong magnetic fields. The compound’s interactions with other molecules and ions are influenced by its ability to form stable complexes and its high magnetic susceptibility .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Gadolinium(III) oxalate
- Dysprosium(III) oxalate
- Erbium(III) oxalate
Comparison
Holmium(III) oxalate decahydrate is unique due to its exceptionally high magnetic moment, which is higher than that of gadolinium, dysprosium, and erbium oxalates. This property makes it particularly valuable in applications requiring strong magnetic fields, such as magnetic refrigeration and advanced optical materials .
Propriétés
Numéro CAS |
28965-57-3 |
|---|---|
Formule moléculaire |
C6H20Ho2O22 |
Poids moléculaire |
774.07 g/mol |
Nom IUPAC |
holmium(3+);oxalate;decahydrate |
InChI |
InChI=1S/3C2H2O4.2Ho.10H2O/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);;;10*1H2/q;;;2*+3;;;;;;;;;;/p-6 |
Clé InChI |
OKKLEXNPKBZYQY-UHFFFAOYSA-H |
SMILES canonique |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.O.[Ho+3].[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


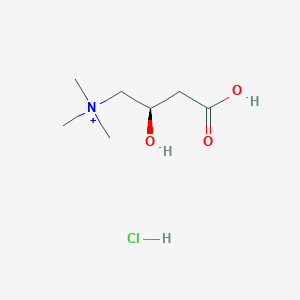
![6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12433106.png)
![3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-{5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazol-1-yl}ethyl sulfide](/img/structure/B12433107.png)
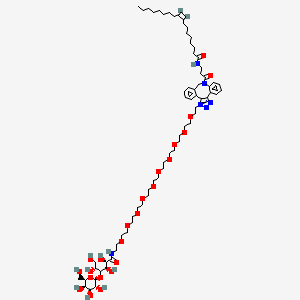
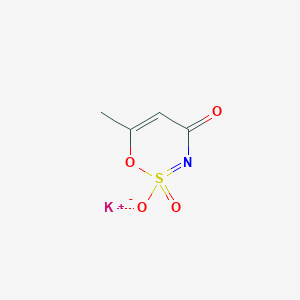


![N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12433138.png)
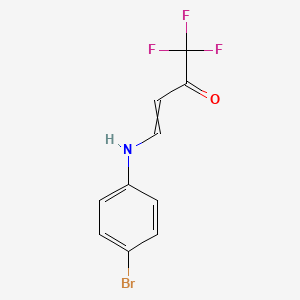
![5-[2-(4-hydroxy-3-methoxyphenyl)-4-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12433141.png)


![(3aS,5aS,11aS,13aR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12433168.png)
